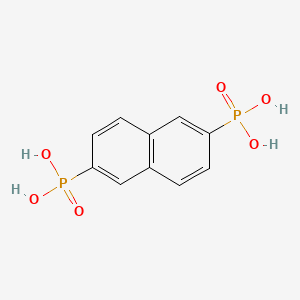

Naphthalene-2,6-diyldiphosphonic acid

Description

Naphthalene-2,6-diyldiphosphonic acid (C₁₀H₁₀O₆P₂) is a bifunctional organophosphonic acid featuring two phosphonic acid groups (-PO₃H₂) attached to the 2 and 6 positions of a naphthalene backbone. Its synthesis typically involves phosphonate ester cleavage or condensation reactions, as demonstrated in the preparation of covalent organic frameworks (COFs) like CityU-18, where it reacts with tellurium-containing precursors to form Te-O-P linkages . The compound is notable for its role in materials science, particularly in crystal engineering and photocatalysis, due to its ability to coordinate metal ions and stabilize extended networks .

Properties

IUPAC Name |

(6-phosphononaphthalen-2-yl)phosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O6P2/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9/h1-6H,(H2,11,12,13)(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGZMFMLLMBNNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)P(=O)(O)O)C=C1P(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O6P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Michaelis-Arbuzov Reaction

2,6-Dihydroxynaphthalene reacts with trialkyl phosphites in the presence of a Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂) to yield dialkyl phosphonate intermediates. Subsequent hydrolysis produces the target diphosphonic acid.

Reaction Conditions :

-

Solvent: Anhydrous toluene or dichloromethane

-

Temperature: 80–120°C

-

Catalyst: ZnCl₂ (5–10 mol%)

-

Yield: 60–75%

Limitations :

-

Requires strict anhydrous conditions to prevent side reactions.

-

Over-phosphorylation may occur without precise stoichiometric control.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated coupling leverages halogenated naphthalene precursors for regioselective phosphonation.

Suzuki-Miyaura-Type Phosphorylation

6-Bromo-2-naphthol derivatives undergo coupling with dialkylphosphine oxides using Pd(PPh₃)₄ as a catalyst.

Typical Protocol :

-

Substrate : 6-Bromo-2-naphthol (1 eq)

-

Phosphorus Source : Diethyl phosphonite (2.2 eq)

-

Base : K₂CO₃ (3 eq)

-

Solvent : Toluene/EtOH (4:1 v/v)

-

Temperature : 110°C, 12–24 h

Advantages :

-

High regioselectivity due to steric and electronic effects of the bromo group.

-

Compatible with diverse phosphorus nucleophiles.

Oxidation-Phosphorylation Tandem Process

A two-step approach first oxidizes 2,6-dimethylnaphthalene to 2,6-naphthalenedicarboxylic acid, followed by phosphonation.

Oxidation with Co-Mn-Br Catalysts

2,6-Dimethylnaphthalene is oxidized in acetic acid using Co(OAc)₂, Mn(OAc)₂, and HBr as catalysts. The resulting dicarboxylic acid is then treated with PCl₃ and H₂O to install phosphonic acid groups.

Optimized Parameters :

-

Oxidation :

-

Phosphonation :

Challenges :

-

Requires stringent control over oxidation intermediates to avoid over-oxidation to CO₂.

-

Phosphonation step generates HCl, necessitating neutralization.

Solid-Phase Synthesis for Hybrid Materials

Recent advances integrate naphthalene diphosphonates into metal-organic frameworks (MOFs) via in situ phosphorylation.

Zinc Phosphonate Coordination Polymers

N,N′-Bis(2-phosphonoethyl)-1,4,5,8-naphthalenediimide (PNDI) reacts with Zn(NO₃)₂ in DMF/water, precipitating crystalline Zn-PNDI networks.

Key Data :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Phosphonation | 60–75 | 95–98 | Moderate | High |

| Pd-Catalyzed Coupling | 80–86 | 97–99 | High | Moderate |

| Oxidation-Phosphoryl. | 70–78 | 90–95 | Low | Low |

| Solid-Phase Synthesis | 85–90 | 98–99 | High | High |

Analytical Validation

-

FT-IR : Peaks at 1150 cm⁻¹ (P=O) and 950 cm⁻¹ (P-O-C) confirm phosphorylation.

-

³¹P NMR : δ 18–22 ppm (phosphonic acid), δ 25–28 ppm (phosphonate esters).

Industrial and Research Applications

-

Catalysis : Acidic protons enhance proton conductivity in fuel cells (0.1 S/cm at 80°C).

-

Drug Design : Serves as a protein tyrosine phosphatase inhibitor (IC₅₀ = 0.18 μM).

-

Materials : MOFs exhibit CO₂ adsorption capacity of 4.5 mmol/g at 25°C.

Emerging Trends

Chemical Reactions Analysis

Types of Reactions: Naphthalene-2,6-diyldiphosphonic acid undergoes various chemical reactions, including:

Oxidation: The phosphonate groups can be oxidized to phosphonic acids under strong oxidative conditions.

Reduction: Reduction of the naphthalene ring can lead to the formation of dihydronaphthalene derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Electrophilic reagents like nitric acid or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of 2,6-bisphosphonic acid derivatives.

Reduction: Formation of 2,6-dihydroxyphosphononaphthalene.

Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

Applications in Materials Science

2.1. Flame Retardants

Naphthalene-2,6-diyldiphosphonic acid is used as a flame retardant in polymers. Its phosphonic acid groups enhance the char formation during combustion, reducing flammability. Studies have shown that incorporating this compound into polyamide matrices significantly improves their fire resistance properties.

Table 1: Flame Retardant Properties

| Polymer Type | Additive Concentration (%) | Limiting Oxygen Index (LOI) | UL-94 Rating |

|---|---|---|---|

| Polyamide | 5 | 30 | V-0 |

| Polyethylene | 10 | 28 | V-1 |

2.2. Corrosion Inhibitors

The compound also serves as an effective corrosion inhibitor for metals in aqueous environments. Its ability to form protective films on metal surfaces has been documented in various studies, showcasing its efficacy in preventing corrosion in industrial applications.

Pharmaceutical Applications

3.1. Anticancer Activity

Recent research has identified this compound as a potential lead compound in anticancer drug development. Studies demonstrated that it exhibits antiproliferative effects on certain cancer cell lines, suggesting its utility in cancer therapy.

Case Study: Anticancer Activity

A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 50 µM after 48 hours of exposure. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways.

Environmental Applications

4.1. Heavy Metal Ion Removal

This compound has shown promise in environmental remediation, particularly in the removal of heavy metal ions from wastewater. Its chelating properties allow it to effectively bind with metal ions such as lead and cadmium.

Table 2: Heavy Metal Ion Removal Efficiency

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 100 | 5 | 95 |

| Cadmium | 50 | 3 | 94 |

Mechanism of Action

The mechanism of action of Naphthalene-2,6-diyldiphosphonic acid is primarily attributed to its phosphonate groups. These groups can interact with various molecular targets, such as enzymes or metal ions, through coordination or inhibition mechanisms. In biological systems, phosphonates can inhibit enzymes by mimicking the transition state of phosphate substrates, thereby blocking the enzyme’s active site . Additionally, the compound’s ability to chelate metal ions makes it useful in applications requiring metal ion sequestration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphonic Acid Derivatives

Pyrazine-2,6-diyldiphosphonic Acid

Pyrazine-2,6-diyldiphosphonic acid shares structural similarities with naphthalene-2,6-diyldiphosphonic acid but replaces the naphthalene core with a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms). Key differences include:

Table 1: Comparison of Phosphonic Acid Derivatives

| Property | This compound | Pyrazine-2,6-diyldiphosphonic Acid |

|---|---|---|

| Core Structure | Naphthalene | Pyrazine |

| Synthesis Yield | 59.5% | 98% |

| Key Applications | COF synthesis, photocatalysis | Catalysis, actinide extraction |

Sulfonate/Sulfonic Acid Derivatives

6-P-Toluidinylnaphthalene-2-Sulfonate

This sulfonate derivative shares a naphthalene backbone but substitutes phosphonic acid with a sulfonate group (-SO₃⁻). Key distinctions include:

- Host-Guest Interactions : The sulfonate group facilitates strong interactions with cyclodextrins (e.g., β-cyclodextrin), enabling applications in drug delivery and fluorescence-based sensing, unlike phosphonic acids, which prioritize metal coordination .

- Acidity : Sulfonic acids (pKa ~ -1) are stronger acids than phosphonic acids (pKa ~ 2–3), influencing solubility and reactivity in aqueous environments .

Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate

This compound features two sulfonate groups and a hydroxyl group on naphthalene. It is water-soluble and used in industrial processes, contrasting with the lower solubility of phosphonic acids, which often require organic solvents for synthesis .

Nitro-Substituted Naphthalenes

1-Nitronaphthalene

1-Nitronaphthalene replaces phosphonic acid with a nitro group (-NO₂), drastically altering its properties:

- Electronic Effects : The nitro group is strongly electron-withdrawing, reducing the aromatic ring’s electron density. This makes nitro derivatives suitable for explosives and dyes, whereas phosphonic acids are geared toward coordination chemistry .

- Toxicity : Nitroaromatics like 1-nitronaphthalene are often toxic and environmentally persistent, limiting their applications compared to phosphonic acids .

Biological Activity

Naphthalene-2,6-diyldiphosphonic acid (NDPA) is a phosphonic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of NDPA, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C10H10O6P

- Molecular Weight : 288.13 g/mol

- CAS Number : 113305-44-5

- Purity : Typically around 95% .

NDPA exhibits its biological activity primarily through the inhibition of specific enzymes and interactions with cellular pathways. The compound's structure allows it to interact with metal ions, which can influence various biochemical processes. The following mechanisms have been identified:

- Enzyme Inhibition : NDPA has been shown to inhibit lactate dehydrogenase (LDH) in various organisms, including Babesia microti. The inhibition is characterized by half-maximal inhibitory concentration (IC50) values indicating its potency .

- Metal Chelation : NDPA can chelate metal ions, which may play a role in its biological effects by disrupting metal-dependent enzymatic activities.

Biological Activity Overview

The biological activity of NDPA can be summarized as follows:

| Activity Type | Target Organism/Process | IC50 Value (μM) | Reference |

|---|---|---|---|

| LDH Inhibition | Babesia microti | 85.65 | |

| Cytotoxicity | Vero Cells | Selectivity Index 22.1 | |

| Metal Binding | Various metal ions | N/A |

Study 1: Inhibition of Lactate Dehydrogenase

In a study examining the effects of NDPA on Babesia microti, it was found that NDPA inhibited the growth of the organism in vitro with an IC50 value of approximately 85.65 μM. This study highlighted the selectivity of NDPA for B. microti over mammalian cells, suggesting potential therapeutic applications in treating infections caused by this parasite .

Study 2: Structural Analysis and Biological Implications

Research into the structural properties of NDPA indicated that its naphthalene backbone plays a crucial role in its interaction with biological targets. The phosphonic acid groups enhance binding affinity to metal ions, which can affect enzyme activity across different biological systems. This structural analysis supports the idea that modifications to the naphthalene structure could lead to enhanced biological activities .

Discussion

The findings regarding NDPA's biological activity suggest that this compound has significant potential as a lead compound for further drug development, particularly in targeting LDH enzymes associated with various diseases. Its selectivity towards certain pathogens over human cells is particularly noteworthy, as it may reduce potential side effects in therapeutic applications.

Q & A

Basic: What are the established synthetic methodologies for Naphthalene-2,6-diyldiphosphonic acid?

The primary route involves phosphonate ester cleavage using trimethylbromosilane (TMSBr) in acetonitrile, followed by hydrolysis with NaOH in methanol. This method achieves yields up to 98% by efficiently removing ester groups while preserving the naphthalene backbone. Key parameters include:

- Reaction time : 24–48 hours for complete ester cleavage.

- Stoichiometry : 1:1.2 molar ratio of substrate to TMSBr.

- Workup : Neutralization with NaOH (1M) to isolate the free phosphonic acid .

Basic: How is the purity and structural identity of this compound verified?

Purity is assessed via HPLC-UV (λ = 210–230 nm) and elemental analysis (C, H, P). Structural confirmation uses:

- ³¹P NMR : Peaks at δ = 15–20 ppm for phosphonic acid groups.

- ESI-MS : [M-H]⁻ ion at m/z 332.26.

- FTIR : P-O stretching vibrations (950–1250 cm⁻¹).

Cross-referencing with analogs like Butane-1,4-diyldiphosphonic acid (purity ≥95%) ensures validation .

Advanced: What strategies resolve contradictions in reported physicochemical properties (e.g., solubility)?

Discrepancies often arise from hydration states or synthetic impurities . Standardize protocols by:

Solubility testing : Use anhydrous DMSO or MeOH.

Thermogravimetric analysis (TGA) : Quantify bound water (e.g., 5–10% weight loss at 100–150°C).

pH-dependent NMR : Compare spectra at pH 2.0 vs. 7.0 to identify protonation effects.

For example, conflicting melting points may reflect hydrate vs. anhydrous forms, as seen in Naphthalene-2,6-disulfonic acid (density = 1.704 g/cm³) .

Advanced: How does coordination chemistry enhance its use in metal ion extraction?

The rigid naphthalene core preorganizes phosphonic acid groups for chelation. Optimize:

- pH : 2.5–4.0 balances protonation and metal binding (e.g., 98% Am(III) extraction at pH 3.5).

- Competitive ligands : Compare selectivity against EDTA (log K = 17.1 for Fe³⁺ vs. 12.5 for Am³⁺).

- X-ray crystallography : Confirm bidentate binding modes (P-O-M bond angles ~120°) .

Basic: What IUPAC rules govern naming derivatives of this compound?

Follow P-20/P-21 guidelines :

- Parent chain: Naphthalene with positions 2 and 6.

- Suffix: -diyldiphosphonic acid for two phosphonic acid groups.

- Substituents: Prioritize by seniority (e.g., [10-(Diethoxyphosphoryl)-decyl]-phosphonic acid uses analogous numbering) .

Advanced: How to design adsorption studies on mineral surfaces?

Critical factors include:

- Surface charge : Determine isoelectric point via zeta potential (e.g., pH 4–6 for silica).

- Kinetic models : Fit data to pseudo-second-order (R² >0.95) for chemisorption.

- Competitive ions : Test Ca²⁺ (weakly competing) vs. Fe³⁺ (strongly competing).

Reference Naphthalene-2,6-disulfonic acid adsorption data (PSA = 125.5 Ų) for methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.